Toprilidine

Sigma receptor pharmacology Computational target prediction Receptor profiling

Toprilidine (CAS 54063-58-0; UNII E66RIC936T) is a synthetic small molecule belonging to the piperazine class, specifically a 1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine derivative with molecular formula C19H25N3O and molecular weight 311.42 Da. The compound was assigned an International Nonproprietary Name (INN) in 1971 under the designation p-INNList-25 and was originally developed under the code HOE 757.

Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
CAS No. 54063-58-0
Cat. No. B1206407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToprilidine
CAS54063-58-0
Synonyms1-(3-(2-pyridyloxy)propyl)-4-o-tolylpiperazine hydrochloride
HOE 757
toprilidine
toprilidine hydrochloride
Molecular FormulaC19H25N3O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3
InChIInChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3
InChIKeyCRXVPWCHOPXHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toprilidine (CAS 54063-58-0) Procurement Guide: Compound Identity and Baseline Classification


Toprilidine (CAS 54063-58-0; UNII E66RIC936T) is a synthetic small molecule belonging to the piperazine class, specifically a 1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine derivative with molecular formula C19H25N3O and molecular weight 311.42 Da . The compound was assigned an International Nonproprietary Name (INN) in 1971 under the designation p-INNList-25 and was originally developed under the code HOE 757 [1]. Toprilidine is classified in the literature as an experimental therapeutic agent with reported peripheral vasodilator and sedative properties [2]. Its structural features — a piperazine core flanked by an o-tolyl group and a pyridyloxypropyl chain — position it within a broader class of CNS-active piperazines, though its specific molecular pharmacology remains poorly characterized in the open scientific literature .

Toprilidine (CAS 54063-58-0): Why Piperazine-Class Analogs Cannot Be Substituted Without Verification


Piperazine-containing compounds exhibit profound structure-activity divergence due to variations in N-substituent patterns, linker length, and terminal aromatic moieties [1]. Toprilidine's specific architecture — a four-carbon propyloxy linker bridging the piperazine core to a 2-pyridyl group, combined with an ortho-tolyl N-substituent — generates a unique pharmacophore profile that cannot be assumed to replicate the receptor engagement or functional activity of even closely related piperazine derivatives. Compounds sharing the piperazine scaffold may display orders-of-magnitude differences in receptor subtype selectivity, functional bias (agonist vs. antagonist), and physicochemical properties such as logP and topological polar surface area (tPSA) that directly impact CNS penetration and tissue distribution [1]. Substitution with an alternative piperazine analog without experimental confirmation of the specific target engagement parameters relevant to the intended assay will introduce uncharacterized variables, invalidating comparative analysis and compromising experimental reproducibility.

Toprilidine (CAS 54063-58-0) Quantitative Differentiation Evidence: Measurable Distinctions from Analogs


Toprilidine Predicted Sigma-1 Receptor Engagement Profile: Distinction from Triprolidine Selectivity

Computational target prediction using SEA (Similarity Ensemble Approach) based on ChEMBL 20 assigns Toprilidine a predicted association with SIGMAR1 (sigma non-opioid intracellular receptor 1) with a P-value of 25 and a maximum Tanimoto coefficient of 43 to known sigma-1 ligands [1]. This predicted sigma-1 engagement distinguishes Toprilidine from the structurally distinct H1 antihistamine Triprolidine (CAS 486-12-4), an approved alkylamine-class H1 receptor antagonist with no documented sigma receptor activity [2]. While the SEA prediction is computational rather than empirically derived binding data, it provides a testable hypothesis for receptor profiling experiments. The absence of experimentally validated binding affinity data (Ki or IC50) for Toprilidine at sigma-1, H1, or other receptors in the open literature constitutes a critical data gap that must inform procurement decisions [1].

Sigma receptor pharmacology Computational target prediction Receptor profiling

Toprilidine Physicochemical Profile: CNS Drug-Likeness Parameters vs. Triprolidine Baseline

Toprilidine exhibits physicochemical parameters that distinguish it from the H1 antagonist Triprolidine in ways relevant to CNS penetration and formulation. Toprilidine has a calculated logP of 2.98, topological polar surface area (tPSA) of 28–29 Ų, and molecular weight of 311.4 Da [1]. In contrast, Triprolidine displays a higher logP of 4.01, a substantially lower tPSA of 16.13 Ų, and a lower molecular weight of 278.4 Da [2]. The combination of logP < 3 and tPSA in the 28–29 Ų range places Toprilidine within the favorable quadrant for CNS drug-likeness, whereas Triprolidine's higher lipophilicity (logP > 4) and extremely low tPSA predict stronger plasma protein binding and altered brain-to-plasma partitioning [1].

Physicochemical characterization CNS drug-likeness ADME prediction

Toprilidine Structural Class Distinction: Piperazine vs. Alkylamine Scaffold Divergence

Toprilidine belongs to the piperazine chemical class, featuring a saturated six-membered diazine ring with N-substitutions at positions 1 and 4 . Triprolidine, despite sharing a superficial name similarity, belongs to the alkylamine class of H1 antihistamines and contains a pyrrolidine ring linked via an alkenyl chain to a pyridyl and p-tolyl moiety [1]. The piperazine scaffold confers distinct conformational flexibility and hydrogen-bonding capacity compared to the more rigid alkylamine framework. The Tanimoto similarity score between Toprilidine and Triprolidine is expected to be low (<0.5) based on their divergent core scaffolds, though no published direct structural similarity calculation exists for this specific pair [1].

Chemical scaffold classification Structure-activity relationship Medicinal chemistry

Toprilidine (CAS 54063-58-0) Application Scenarios Based on Verified Evidence


Sigma Receptor Screening: Computational Target Prediction-Driven Lead Exploration

Toprilidine may be utilized as a test compound in sigma-1 receptor screening campaigns where the objective is to experimentally validate SEA-predicted target engagement. The compound's predicted SIGMAR1 association (P-value = 25, Max Tc = 43) [1] provides a computational rationale for inclusion in radioligand displacement assays or functional assays targeting sigma-1. Users should note that no empirical Ki or IC50 data are currently available; procurement should be undertaken with the explicit understanding that Toprilidine serves as an unvalidated tool compound requiring de novo pharmacological characterization. For positive control purposes, validated sigma-1 ligands such as (+)-pentazocine or haloperidol should be procured in parallel.

Physicochemical Benchmarking: CNS Drug-Likeness Parameter Calibration

Toprilidine's calculated physicochemical profile (logP = 2.98, tPSA = 28–29 Ų, MW = 311.4 Da) [1] positions it as a reference standard for calibrating CNS drug-likeness predictive models. The compound occupies the favorable quadrant for passive CNS penetration, with a logP below 3 and tPSA below 60 Ų, making it suitable for use in parallel artificial membrane permeability assays (PAMPA-BBB) or in silico model validation studies. Procurement for this application should be accompanied by analytical verification of purity (>98% by HPLC) to ensure that calculated parameters correspond to the actual material tested .

Piperazine Scaffold Reference: Structure-Activity Relationship (SAR) Negative Control

Toprilidine may be procured as a piperazine-class reference compound in medicinal chemistry SAR campaigns evaluating novel CNS-active piperazine derivatives. Its structural features — ortho-tolyl N-substitution, four-carbon propyloxy linker, and terminal 2-pyridyl group — provide a distinct substitution pattern against which the activity of newly synthesized analogs can be benchmarked [1]. Users should be aware that Toprilidine's own pharmacological activity profile is not fully characterized in the public domain; its primary value in SAR studies lies in its structural distinctness rather than in its use as a positive pharmacological control.

Pharmacophore Modeling: Virtual Screening Library Component

Toprilidine's 3D conformer data is available in the ZINC15 database, enabling its use as a query molecule or library component in ligand-based virtual screening campaigns [1]. The compound's molecular features — a flexible propyloxy linker, a piperazine hydrogen-bonding scaffold, and aromatic termini — make it a useful addition to diversity sets for pharmacophore elucidation. Procurement for computational chemistry validation should be coordinated with the availability of spectroscopic characterization data to confirm identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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